2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a thiazole ring, a phenyl group substituted with an isopropylsulfonyl group, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable propoxyphenyl halide.
Attachment of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced through a sulfonation reaction using isopropylsulfonyl chloride.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology: It can be used as a probe to study biological pathways and mechanisms.
Industry: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
- 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide
Uniqueness
2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the isopropylsulfonyl group and the propoxyphenyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-4-13-29-19-9-7-18(8-10-19)21-15-30-23(24-21)25-22(26)14-17-5-11-20(12-6-17)31(27,28)16(2)3/h5-12,15-16H,4,13-14H2,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZCUHKPFMARKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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